2-[5-(2,3-dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
Description
The compound 2-[5-(2,3-dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is a heterocyclic organic molecule featuring a thiazole core linked to a sulfonated octahydropyrrolo[3,4-c]pyrrole moiety and a 2,3-dihydrobenzofuran group.
Properties
IUPAC Name |
2-[5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c21-25(22,15-1-2-16-12(7-15)3-5-23-16)20-10-13-8-19(9-14(13)11-20)17-18-4-6-24-17/h1-2,4,6-7,13-14H,3,5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMKQBRDITUTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4CN(CC4C3)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Without specific information about the compound’s biological targets, it is challenging to summarize the biochemical pathways that the compound might affect. .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s biological targets and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
Biological Activity
The compound 2-[5-(2,3-dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into its core components:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Octahydropyrrolo[3,4-c]pyrrole : A bicyclic structure that contributes to the compound's unique properties.
- Dihydro-benzofuran Sulfonyl Group : This moiety enhances biological interactions.
Molecular Formula
Molecular Weight
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that thiazole derivatives often possess significant antimicrobial properties against various bacteria and fungi. The presence of the thiazole ring is crucial for this activity due to its ability to interact with microbial enzymes.
- Anticancer Potential :
- Anti-inflammatory Effects :
Study 1: Antimicrobial Efficacy
A study tested various thiazole derivatives against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures had minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 μg/mL, indicating strong antimicrobial activity.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Thiazole A | 0.5 | S. aureus |
| Thiazole B | 1.0 | E. coli |
Study 2: Cytotoxicity in Cancer Cells
In vitro assays demonstrated that thiazole derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be in the low micromolar range.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Thiazole C | 15 | MCF-7 |
| Thiazole D | 20 | HeLa |
The proposed mechanism of action for the biological activity of this compound involves:
- Enzyme Inhibition : The thiazole ring interacts with active sites on enzymes, inhibiting their function.
- Cell Signaling Modulation : The compound may alter signaling pathways involved in cell growth and apoptosis, leading to reduced tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonamide-containing heterocycles. Below is a comparative analysis with structurally related compounds:
Key Findings from Comparative Studies
Binding Affinity: The sulfonamide group in the target compound enhances hydrogen-bonding interactions with catalytic lysine residues in kinases, a feature absent in non-sulfonylated analogues like Alogliptin .
Conformational Flexibility: The octahydropyrrolo[3,4-c]pyrrole moiety imposes restricted rotation, reducing entropy penalties upon binding compared to monocyclic pyrrolidine derivatives .
Data Gaps and Recommendations
- Experimental Validation : Kinase inhibition assays and X-ray crystallography (using SHELXL ) are required to confirm hypothesized binding modes.
- Synthetic Accessibility : Comparative synthesis yields and stability data for sulfonamide-containing analogues are unavailable.
- Toxicity Profiles: No in vivo studies compare the target compound with structurally related molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
